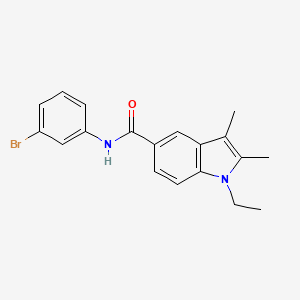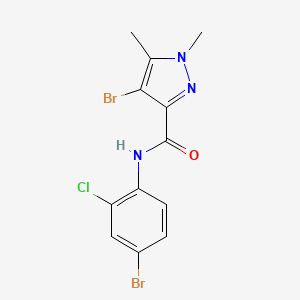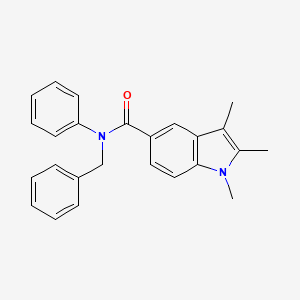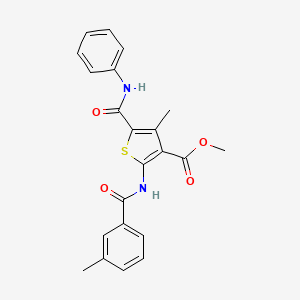![molecular formula C15H11Cl3N4OS B3555475 4-CHLORO-N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B3555475.png)
4-CHLORO-N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
4-CHLORO-N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiazole ring, a pyrazole ring, and multiple chlorine substituents. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 4-CHLORO-N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thiourea.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones.
Coupling of the Rings: The thiazole and pyrazole rings are then coupled together through a series of condensation reactions.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine substituents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
4-CHLORO-N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
4-CHLORO-N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the development of new materials and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
4-CHLORO-N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
3,5-Dichloro-N-(2-chlorophenyl)benzamide: This compound also contains multiple chlorine substituents and a benzamide structure, but differs in its overall molecular framework.
1-Chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene: This compound shares the dichlorophenyl group but has a different core structure.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a thiadiazole ring and a chlorophenyl group, similar to the thiazole and chlorophenyl groups in the target compound.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may differ from those of the similar compounds listed above.
Properties
IUPAC Name |
4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N4OS/c1-7-12(18)13(22(2)21-7)14(23)20-15-19-11(6-24-15)8-3-4-9(16)10(17)5-8/h3-6H,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYFJXDYHLNBAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(benzyloxy)-3-methoxybenzyl]amino}benzoic acid](/img/structure/B3555397.png)
![(1,3-benzodioxol-5-ylmethyl)[4-(4-benzoyl-1-piperazinyl)phenyl]amine](/img/structure/B3555408.png)
![N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide](/img/structure/B3555415.png)
![2-Chloro-5-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid](/img/structure/B3555424.png)
![5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(4-METHYLPHENYL)-2-FURAMIDE](/img/structure/B3555432.png)
![2-(4-CHLOROPHENYL)-N~1~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE](/img/structure/B3555441.png)


![3-[(4-bromophenoxy)methyl]-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3555467.png)

![isopropyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B3555485.png)
![2-[4-(2-methylpropyl)phenyl]-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide](/img/structure/B3555491.png)
![5-CHLORO-N-[(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-2-METHOXYBENZAMIDE](/img/structure/B3555492.png)

